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molecular formula C8H7F3N2O2 B1522627 Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate CAS No. 1192155-06-8

Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate

Cat. No. B1522627
M. Wt: 220.15 g/mol
InChI Key: BLOPWFFYYJNVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377941B2

Procedure details

A solution of ethyl 6-(trifluoromethyl)-3-pyridazinecarboxylate (73 mg, 0.332 mmol) in ethanol (1 ml) was treated with 2M sodium hydroxide (2 ml, 4.00 mmol) and stirred overnight at room temperature. The suspension was then acidified by addition of dilute hydrochloric acid and extracted twice with ethyl acetate. The combined extracts were dried over MgSO4 and evaporated under reduced pressure to afford the title compound as a pale solid (60 mg);
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[N:8]=[N:7][C:6]([C:9]([O:11]CC)=[O:10])=[CH:5][CH:4]=1.[OH-].[Na+].Cl>C(O)C>[F:15][C:2]([F:1])([F:14])[C:3]1[N:8]=[N:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
73 mg
Type
reactant
Smiles
FC(C1=CC=C(N=N1)C(=O)OCC)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=CC=C(N=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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